molecular formula C10H18O3 B13673620 5-[(Tetrahydro-2H-pyran-2-yl)oxy]-2-pentanone

5-[(Tetrahydro-2H-pyran-2-yl)oxy]-2-pentanone

Katalognummer: B13673620
Molekulargewicht: 186.25 g/mol
InChI-Schlüssel: CJOLKVLSMKEIPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MFCD11553524 is a chemical compound with unique properties that have garnered significant interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MFCD11553524 involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired yield and purity of MFCD11553524.

Industrial Production Methods

In industrial settings, the production of MFCD11553524 is scaled up using large reactors and automated systems. The process involves the same basic steps as in laboratory synthesis but is optimized for efficiency and cost-effectiveness. The use of advanced technologies and equipment ensures consistent quality and high production rates.

Analyse Chemischer Reaktionen

Types of Reactions

MFCD11553524 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: In this reaction, MFCD11553524 gains electrons or hydrogen atoms, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group in MFCD11553524 with another, leading to the formation of substituted products.

Common Reagents and Conditions

The reactions of MFCD11553524 typically require specific reagents and conditions. For example:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used, typically under inert atmospheres.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, with conditions varying depending on the specific reaction.

Major Products

The major products formed from the reactions of MFCD11553524 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions yield reduced forms of the compound. Substitution reactions result in a wide range of substituted products, each with unique properties.

Wissenschaftliche Forschungsanwendungen

MFCD11553524 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical techniques.

    Biology: MFCD11553524 is studied for its effects on biological systems, including its interactions with enzymes and other biomolecules.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate biological pathways.

    Industry: MFCD11553524 is used in the production of various industrial products, including pharmaceuticals, agrochemicals, and materials.

Wirkmechanismus

The mechanism of action of MFCD11553524 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Eigenschaften

Molekularformel

C10H18O3

Molekulargewicht

186.25 g/mol

IUPAC-Name

5-(oxan-2-yloxy)pentan-2-one

InChI

InChI=1S/C10H18O3/c1-9(11)5-4-8-13-10-6-2-3-7-12-10/h10H,2-8H2,1H3

InChI-Schlüssel

CJOLKVLSMKEIPE-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CCCOC1CCCCO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.